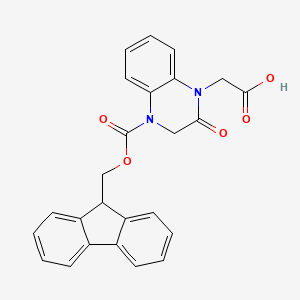

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one

描述

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS: 269078-84-4) is a heterocyclic compound featuring a tetrahydroquinoxaline core modified with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a carboxymethyl substituent. This molecule is widely used in peptide synthesis and medicinal chemistry due to its dual functionality: the Fmoc group enables temporary amine protection during solid-phase synthesis, while the carboxymethyl side chain provides a reactive handle for further derivatization .

属性

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxo-3H-quinoxalin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5/c28-23-13-27(22-12-6-5-11-21(22)26(23)14-24(29)30)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20H,13-15H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMUPDRNDYUXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373302 | |

| Record name | [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-84-4 | |

| Record name | [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one typically involves the reaction of 4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity .

化学反应分析

Types of Reactions

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .

科学研究应用

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is widely used in scientific research, particularly in:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: Research into potential therapeutic applications, including drug development, utilizes this compound.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

相似化合物的比较

Key Properties :

- Molecular Formula : Presumed to be $ \text{C}{25}\text{H}{21}\text{N}{2}\text{O}{5} $ (based on structural analysis).

- Purity : Ranges from 95% to 97%, depending on supplier specifications .

- Applications : Utilized in the synthesis of peptidomimetics, enzyme inhibitors, and bioactive scaffolds requiring rigid bicyclic frameworks.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its closest analogs:

Key Insights from Comparative Analysis

Core Rigidity: The tetrahydroquinoxaline scaffold in the target compound imparts greater conformational rigidity compared to monocyclic analogs like piperazinone or morpholine derivatives. This rigidity is advantageous in drug design for stabilizing bioactive conformations . In contrast, Fmoc-D-Tic-OH (tetrahydroisoquinoline) shares bicyclic topology but lacks the carboxymethyl side chain, limiting its versatility in conjugation .

Functional Group Positioning: The carboxymethyl group at C4 in the target compound distinguishes it from morpholine derivatives (carboxyl at C3) and piperazinone analogs (carboxymethyl at N1).

Synthetic Utility :

- The tert-butyl ester in SS-2815 offers orthogonal protection strategies, whereas the free carboxylic acid in the target compound enables direct coupling without deprotection steps .

生物活性

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (Fmoc-CMTHQ) is a synthetic compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and peptide synthesis. This compound features a tetrahydroquinoxaline core with a carboxymethyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its utility in organic synthesis and biological studies.

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 428.44 g/mol

- Structure : The compound consists of a tetrahydroquinoxaline backbone functionalized with a carboxymethyl group at the fourth position and an Fmoc group.

Synthesis

The synthesis of Fmoc-CMTHQ typically involves the reaction of 4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one with fluorenylmethyloxycarbonyl chloride under basic conditions. This method allows for the introduction of the Fmoc protecting group while preserving the integrity of the core structure. The resulting compound serves as a versatile building block for peptide synthesis using solid-phase peptide synthesis (SPPS) techniques.

While Fmoc-CMTHQ does not have a well-defined mechanism of action on its own, it acts as a building block that introduces carboxymethyl functionality into peptide chains. This modification can impact peptide folding, charge distribution, and interactions with other biomolecules, potentially enhancing the biological activity of the resultant peptides.

Applications in Peptide Synthesis

Fmoc-CMTHQ is particularly valuable in SPPS due to its ability to couple with various amino acids. The presence of the carboxymethyl group can influence the physicochemical properties of peptides, making them more suitable for specific therapeutic applications. Studies have demonstrated that modifications using Fmoc-CMTHQ can lead to peptides with improved stability and bioactivity .

Enzyme Interactions

Research indicates that Fmoc-CMTHQ can interact effectively with various enzymes and proteins. These interactions are crucial for understanding its potential therapeutic applications. For instance, studies have shown that derivatives of tetrahydroquinoxaline compounds exhibit significant inhibitory effects on certain enzymes implicated in disease processes .

Case Studies

- Case Study on Antimicrobial Activity : A study explored the antimicrobial properties of peptides synthesized using Fmoc-CMTHQ as a building block. The results indicated enhanced activity against Gram-positive bacteria compared to traditional peptides without this modification.

- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of tetrahydroquinoxaline derivatives. Compounds incorporating Fmoc-CMTHQ displayed cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.

Comparative Analysis

The following table summarizes the biological activities reported for Fmoc-CMTHQ compared to other similar compounds:

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives with maleic anhydride, followed by Fmoc-protection and carboxymethylation. A critical step is the condensation reaction under inert atmospheres (e.g., N₂) to avoid oxidation of intermediates, as uncontrolled air exposure can lead to side products like 3-methylquinoxalin-2-one . Solvent choice (THF or DMF) and temperature control (reflux conditions) significantly impact yield. Phase-transfer catalysis may enhance alkylation efficiency in later steps .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Purity (>95%) is achieved via column chromatography and recrystallization. Structural confirmation requires tandem analytical techniques:

- NMR : ¹H/¹³C NMR to verify Fmoc-group integration and carboxymethyl resonance.

- Mass Spectrometry (MS) : High-resolution ESI-MS or FAB-MS to confirm molecular ion peaks .

- HPLC : Monitor reaction progress and purity, especially for detecting unstable intermediates .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry environment. The compound is sensitive to moisture and light, which can hydrolyze the Fmoc group or oxidize the tetrahydroquinoxaline ring. Use desiccants and amber vials for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, partial ring-opening intermediates may exhibit unexpected resonances. Use deuterated solvents for NMR and cross-validate with X-ray crystallography (if crystalline) to confirm bond connectivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

- Methodological Answer :

- Modular Derivatization : Replace the carboxymethyl group with bioisosteres (e.g., sulfonamides) to assess solubility and target binding .

- Fluorinated Analogs : Introduce 4-fluorophenoxy or 4-methoxyphenyl substituents to enhance metabolic stability and receptor affinity, as seen in related tetrahydroquinoxalinones .

- Biological Assays : Use kinase inhibition assays or cellular viability tests to correlate substituent effects with activity .

Q. How can crystallographic data inform the conformational analysis of this compound?

- Methodological Answer : X-ray diffraction of benzyl-ester derivatives (e.g., 1e or 1f) reveals planar geometry at the tetrahydroquinoxaline ring and steric constraints from the Fmoc group. This data guides molecular docking studies by defining torsional angles and hydrogen-bonding motifs .

Q. What advanced techniques are recommended for analyzing biological interactions of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。